- Preparation of aromatic heterocyclic compound containing tricyclic structure and application in treatment of PD-1/PD-L1 signaling pathway related diseases, China, , ,
Cas no 97456-81-0 (1-Bromo-3-iodo-2-methylbenzene)

97456-81-0 structure
Product name:1-Bromo-3-iodo-2-methylbenzene
1-Bromo-3-iodo-2-methylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-3-iodo-2-methylbenzene
- Benzene,1-bromo-3-iodo-2-methyl-
- 2-BROMO-6-IODOTOLUENE
- Benzene, 1-bromo-3-iodo-2-methyl-
- DAHKMTOSYFBPOX-UHFFFAOYSA-N
- 1-bromo-3-iodo-2-methyl-benzene
- AS03373
- SY065795
- AB0053482
- Z5420
- ST24021257
- 1-Bromo-3-iodo-2-methylbenzene (ACI)
- MFCD07780672
- AS-20100
- DB-126854
- EN300-3536589
- DTXSID70540165
- SCHEMBL7610994
- CS-0030482
- AKOS015834925
- 97456-81-0
-
- MDL: MFCD07780672
- Inchi: 1S/C7H6BrI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
- InChI Key: DAHKMTOSYFBPOX-UHFFFAOYSA-N
- SMILES: BrC1C(C)=C(I)C=CC=1
Computed Properties
- Exact Mass: 295.87000
- Monoisotopic Mass: 295.86976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 94.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 0
- Tautomer Count: nothing
- Surface Charge: 0
Experimental Properties
- PSA: 0.00000
- LogP: 3.36210
1-Bromo-3-iodo-2-methylbenzene Security Information
1-Bromo-3-iodo-2-methylbenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Bromo-3-iodo-2-methylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A102842-1g |
1-Bromo-3-iodo-2-methylbenzene |
97456-81-0 | 97% | 1g |
$8.0 | 2024-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067404-1g |
1-Bromo-3-iodo-2-methylbenzene |
97456-81-0 | 98% | 1g |
¥46.00 | 2024-04-23 | |
Key Organics Ltd | AS-20100-10G |
1-Bromo-3-iodo-2-methylbenzene |
97456-81-0 | >98% | 0mg |
£443.00 | 2023-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067404-500g |
1-Bromo-3-iodo-2-methylbenzene |
97456-81-0 | 98% | 500g |
¥9366.00 | 2024-04-23 | |
Enamine | EN300-3536589-0.1g |
1-bromo-3-iodo-2-methylbenzene |
97456-81-0 | 95.0% | 0.1g |
$23.0 | 2025-03-18 | |
Enamine | EN300-3536589-0.25g |
1-bromo-3-iodo-2-methylbenzene |
97456-81-0 | 95.0% | 0.25g |
$33.0 | 2025-03-18 | |
Key Organics Ltd | AS-20100-0mg |
1-Bromo-3-iodo-2-methylbenzene |
97456-81-0 | >98% | 0mg |
£835.00 | 2023-09-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067404-25g |
1-Bromo-3-iodo-2-methylbenzene |
97456-81-0 | 98% | 25g |
¥787.00 | 2024-04-23 | |
Key Organics Ltd | AS-20100-1MG |
1-Bromo-3-iodo-2-methylbenzene |
97456-81-0 | >98% | 0mg |
£37.00 | 2023-04-19 | |
Alichem | A013032895-500mg |
2-Bromo-6-iodotoluene |
97456-81-0 | 97% | 500mg |
$782.40 | 2023-08-31 |
1-Bromo-3-iodo-2-methylbenzene Production Method
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile , Water ; 10 min, 0 - 5 °C
1.2 Reagents: NanO 2 Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; 5 °C → rt
1.4 Reagents: Sodium sulfite Solvents: Water ; 0 °C
1.2 Reagents: NanO 2 Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; 5 °C → rt
1.4 Reagents: Sodium sulfite Solvents: Water ; 0 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium nitrite , Hydrochloric acid , Potassium iodide Solvents: Water ; 95 °C; 0 °C; rt
Reference
- Preparation of 4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives and use thereof, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile , Water ; 10 min, 0 - 5 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; rt
1.4 Reagents: Sodium sulfite Solvents: Water ; cooled
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; rt
1.4 Reagents: Sodium sulfite Solvents: Water ; cooled
Reference
- Novel tricyclic aromatic heterocyclic compound as PD-1/PD-L1 inhibitor, and preparation and pharmaceutical composition thereof, China, , ,
Synthetic Circuit 4
Reaction Conditions
Reference
- Novel, Self-Assembling Dimeric Inhibitors of Human β TryptaseJournal of Medicinal Chemistry, 2020, 63(6), 3004-3027,
Synthetic Circuit 5
Reaction Conditions
Reference
- Cofluorons and methods of making and using them, World Intellectual Property Organization, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile , Water ; 10 min, 0 - 5 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; rt
1.4 Reagents: Sodium sulfite Solvents: Water ; cooled
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; rt
1.4 Reagents: Sodium sulfite Solvents: Water ; cooled
Reference
- Novel tricyclic aromatic heterocyclic compound, preparation method therefor, pharmaceutical composition and application thereof, World Intellectual Property Organization, , ,
Synthetic Circuit 7
Reaction Conditions
Reference
- Monomers capable of dimerizing in an aqueous solution, and methods of use, World Intellectual Property Organization, , ,
1-Bromo-3-iodo-2-methylbenzene Raw materials
1-Bromo-3-iodo-2-methylbenzene Preparation Products
1-Bromo-3-iodo-2-methylbenzene Related Literature
-
1. CLXIII.—The influence of substitution in the nucleus on the rate of oxidation of the side-chain. II. Oxidation of the halogen derivatives of tolueneJulius Berend Cohen,James Miller J. Chem. Soc. Trans. 1904 85 1622
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:97456-81-0)1-Bromo-3-iodo-2-methylbenzene

Purity:99%
Quantity:100g
Price ($):420.0